ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate
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Overview
Description
®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Ethyl Group: The ethyl group can be introduced via an esterification reaction using ethanol and an appropriate carboxylic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols from esters.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Application in the development of novel materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The isoxazole ring and the protected amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
Uniqueness
®-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylate is unique due to the presence of the ®-ethyl group and the specific positioning of the tert-butoxycarbonyl-protected amino group
Properties
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-6-18-11(16)9-7-10(20-15-9)8(2)14-12(17)19-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNQCWGIVGRIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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